molecular formula C10H9BO4 B8024542 (4-Methyl-2-oxochromen-6-yl)boronic acid

(4-Methyl-2-oxochromen-6-yl)boronic acid

Cat. No.: B8024542
M. Wt: 203.99 g/mol
InChI Key: HJAXSNNRAKDXAZ-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxochromen-6-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid group attached to a chromone derivative, making it a valuable building block for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-oxochromen-6-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated chromone under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-2-oxochromen-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols

Major Products:

Scientific Research Applications

(4-Methyl-2-oxochromen-6-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxochromen-6-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The boronic acid group forms reversible covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Oxochromen-6-ylboronic acid

Comparison: (4-Methyl-2-oxochromen-6-yl)boronic acid stands out due to its unique combination of a chromone core and a boronic acid group. This structure imparts distinct reactivity and biological activity compared to other boronic acids. For instance, the chromone moiety enhances its ability to interact with biological targets, making it more effective in medicinal applications .

Properties

IUPAC Name

(4-methyl-2-oxochromen-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO4/c1-6-4-10(12)15-9-3-2-7(11(13)14)5-8(6)9/h2-5,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXSNNRAKDXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=O)C=C2C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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